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Introduction

N-Desethylvardenafil, also known as M1, is the major and pharmacologically active
metabolite of vardenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDES)
used for the treatment of erectile dysfunction.[1][2] This document provides a comprehensive
technical overview of the pharmacological profile of N-Desethylvardenafil, synthesizing
available data on its mechanism of action, in vitro potency and selectivity, pharmacokinetic
properties, and relevant experimental methodologies. All quantitative data are presented in
structured tables for clarity and comparative analysis.

Chemical and Physicochemical Properties

N-Desethylvardenafil is formed via N-de-ethylation of the piperazine moiety of vardenafil, a
metabolic conversion primarily mediated by cytochrome P450 (CYP) isoforms 3A4 and 3A5.[3]

[4]
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Property Value Reference(s)

2-(2-ethoxy-5-(piperazin-1-

Isulfonyl)phenyl)-5-methyl-7-
IUPAC Name Y y)F_) ) ¥ Y [6]

propyl-1H-imidazo[5,1-f][1][5]

[6]triazin-4-one

CAS Number 448184-46-1 [31[4]
Molecular Formula C21H28N604S [31[4]
Molecular Weight 460.6 g/mol [6]
- Soluble in DMSO, DMF, and
Solubility [4]
Ethanol.

No experimentally determined
pKa data available. Predicted using

computational models.

No experimentally determined
logP data available. Predicted using

computational models.

Pharmacology
Mechanism of Action

Similar to its parent compound, N-Desethylvardenafil is a competitive inhibitor of the cGMP-
specific phosphodiesterase type 5 (PDE5) enzyme.[1] PDES5 is responsible for the degradation
of cyclic guanosine monophosphate (cGMP) in various tissues, including the corpus
cavernosum of the penis. Inhibition of PDE5 by N-Desethylvardenafil leads to an
accumulation of cGMP, resulting in smooth muscle relaxation and vasodilation.[1]
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cGMP Signaling Pathway and Inhibition by N-Desethylvardenafil.

In Vitro Potency and Selectivity
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N-Desethylvardenafil exhibits significant inhibitory activity against PDES, although it is less
potent than its parent compound, vardenafil. Its in vitro potency for PDES5 is reported to be
approximately 28% of that of vardenafil, which corresponds to being about four times less
potent.[1][2] The phosphodiesterase selectivity profile of N-Desethylvardenafil is noted to be
similar to that of vardenafil.[1] The following table provides the known IC50 value for vardenafil
against various PDE isoforms and the inferred IC50 values for N-Desethylvardenafil based on
the reported relative potency.

N-

. Selectivity
Vardenafil ICso  Desethylvarde .
PDE Isoform . Ratio (Inferred  Reference(s)
(nM) nafil ICso (nM)
vs. PDE5)
(Inferred)
PDE5 0.7 ~2.5 1 [1]
PDE1 180 ~643 ~257 [1]
PDE2 >1000 >3571 >1428 [1]
PDE3 >1000 >3571 >1428 [1]
PDE4 >1000 >3571 >1428 [1]
PDE6 11 ~39 ~16 [1]
PDE11 ~9300 ~33214 ~13286 [71[8]

Note: Inferred ICso values for N-Desethylvardenafil are calculated assuming a 3.57-fold lower
potency (1/0.28) compared to vardenafil. These are estimations and may not reflect
experimentally determined values.

Off-Target Profile

There is no publicly available data from comprehensive off-target binding screens (e.g.,
receptor panels) for N-Desethylvardenafil. Such studies are typically conducted during drug
development to assess potential side effects, but the results for metabolites are often not
published.

Pharmacokinetics
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N-Desethylvardenafil is the major circulating metabolite of vardenafil, with plasma
concentrations reaching approximately 26% of the parent compound.[1] Both vardenafil and N-
Desethylvardenafil have a similar elimination half-life of about 4-5 hours.[2]

Parameter Vardenafil N-Desethylvardenafil
Tmax (hr) 1.0 (0.5 - 2.0) 1.0 (0.5 - 4.0)

Cmax (Ug/L) 18.02 + 5.37 438 +1.25

AUC (ug-h/L) 67.43 + 20.33 21.05 + 6.01

ta/2 (hr) 4.4+0.9 4.2+0.8

Data from a single-dose study in healthy Korean volunteers. Values are presented as mean +

SD or median (range).
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Metabolic Pathway of Vardenafil to N-Desethylvardenafil.

Experimental Protocols

The following is a representative protocol for determining the in vitro inhibitory activity of a
compound against PDES, based on a fluorescence polarization (FP) assay.

PDES Inhibition Assay (Fluorescence Polarization)

Obijective: To determine the half-maximal inhibitory concentration (ICso) of N-
Desethylvardenafil against purified human recombinant PDE5AL.

Principle: This homogeneous assay measures the hydrolysis of a fluorescently labeled cGMP
substrate (e.g., cGMP-FAM) by PDE5. When the cyclic bond is hydrolyzed, the resulting GMP-
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FAM binds to a larger binding agent, causing a decrease in its rotational speed and thus an

increase in fluorescence polarization. An inhibitor will prevent this conversion, resulting in a low

polarization signal.

Materials and Reagents:

Purified recombinant human PDE5A1

FAM-Cyclic-3',5'-GMP (fluorescent substrate)

PDE Assay Buffer (e.g., 10 mM Tris-HCI, pH 7.5, 5 mM MgClz, 0.01% Brij 35, 1 mM DTT)
Binding Agent (phosphate-binding nanoparticles)

N-Desethylvardenafil (test compound)

Vardenafil or Sildenafil (positive control inhibitor)

DMSO (for compound dilution)

96-well black, low-volume microplates

Microplate reader capable of measuring fluorescence polarization

Procedure:

Compound Preparation: Prepare a stock solution of N-Desethylvardenafil in 100% DMSO.
Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO, then dilute further in
PDE Assay Buffer to the desired final concentrations.

Assay Plate Setup: Add the diluted test compound, positive control, and a vehicle control
(DMSO in assay buffer) to the appropriate wells of the 96-well plate.

Enzyme Addition: Add the diluted PDE5A1 enzyme solution to all wells except for a "no
enzyme" blank.

Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for
compound-enzyme binding.
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e Reaction Initiation: Add the FAM-Cyclic-3',5'-GMP substrate solution to all wells to start the
enzymatic reaction.

e Reaction Incubation: Incubate the plate for 30-60 minutes at 37°C. The incubation time
should be optimized to ensure the reaction remains within the linear range.

e Reaction Termination: Add the Binding Agent to all wells to stop the reaction and allow for the
binding of the hydrolyzed substrate.

e Final Incubation: Incubate for 30 minutes at room temperature to allow the binding to
stabilize.

o Data Acquisition: Read the fluorescence polarization (in mP units) on a compatible
microplate reader.

Data Analysis:

o Calculate the percentage of PDES inhibition for each concentration of N-Desethylvardenafil
using the formula: % Inhibition = 100 * (1 - (mP_sample - mP_blank) / (mP_control -
mP_blank))

» Plot the % Inhibition against the logarithm of the N-Desethylvardenafil concentration.

o Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to
determine the 1Cso value.
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Experimental Workflow for a PDES Inhibition FP Assay.
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Conclusion

N-Desethylvardenafil is the principal active metabolite of vardenafil, contributing to the overall
pharmacological effect of the parent drug. It is a potent inhibitor of PDES5, albeit with a lower
potency than vardenafil itself. Its pharmacokinetic profile is characterized by a half-life similar to
vardenafil, indicating a sustained presence in circulation. While its PDE selectivity profile is
understood to be similar to vardenafil, a lack of publicly available, direct experimental data on
its activity against other PDE isoforms and off-target proteins warrants further investigation for
a complete characterization. The methodologies outlined in this guide provide a framework for
the continued study of this and other related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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desethylvardenafil]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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